

Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide

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Compound of Interest		
Compound Name:	2-Methoxyquinoxaline 4-oxide	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of spectroscopic data for quinoxaline N-oxides. It includes detailed experimental protocols and quantitative data presented in clear, comparative tables to facilitate objective assessment.

Quinoxaline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties. The N-oxide moiety plays a crucial role in their mechanism of action, often acting as a prodrug that undergoes bioreduction in hypoxic environments to generate reactive oxygen species. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and further development. This guide summarizes and compares key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for a range of quinoxaline N-oxide derivatives.

Comparative Spectroscopic Data

The following tables provide a comparative summary of key spectroscopic data for various quinoxaline N-oxide derivatives, offering insights into the influence of substitution patterns on their spectral properties.

Table 1: ¹H NMR Spectroscopic Data of Representative Quinoxaline N-Oxides



Compound/ Substituent	H-2/H-3 (ppm)	Aromatic Protons (ppm)	Other Protons (ppm)	Solvent	Reference
2,3- Diphenylquin oxaline	-	7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H)	-	CDCl₃	[1]
6-Chloro-2,3- diphenylquino xaline	-	7.36-7.44 (m, 6H), 7.56- 7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H)	-	CDCl₃	[1]
6-Nitro-2,3- diphenylquino xaline	-	7.42 (m, 6H), 7.58 (m, 4H), 8.32 (d, 1H), 8.57 (m, 1H), 9.10 (s, 1H)	-	CDCl₃	[1]
6-Methyl-2,3- diphenylquino xaline	-	7.35 (m, 6H), 7.54 (m, 4H), 7.63 (d, 1H), 8.03 (s, 1H), 8.14 (d, 1H)	2.64 (s, 3H, CH₃)	CDCl₃	[1]
2-(1H-Pyrrol- 1-yl)aniline derivative (quinoxaline precursor)	-	6.60 (dd), 6.76 (dd), 7.03-7.27 (m), 7.72 (dd), 8.90 (dd)	4.18 (s, 2H)	CDCl₃	[2]
2-benzyl-6- methylquinaz olin-4(3H)- one (related	-	-	4.60 (s, 2H)	DMSO-d ₆	[2]



heterocyclic system)

Table 2: ¹³C NMR Spectroscopic Data of Representative Quinoxaline N-Oxides



Compound/ Substituent	C-2/C-3 (ppm)	Aromatic Carbons (ppm)	Other Carbons (ppm)	Solvent	Reference
2,3- Diphenylquin oxaline	153.91	128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68	-	CDCl₃	[1]
6-Chloro-2,3- diphenylquino xaline	154.03, 154.71	128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92	-	CDCl₃	[1]
6-Nitro-2,3- diphenylquino xaline	156.80, 157.43	124.41, 126.74, 129.54, 129.61, 130.80, 130.93, 130.99, 131.07, 131.90, 139.17, 139.23, 141.07,	-	CDCl3	[1]



		144.70, 148.96			
6-Methyl-2,3- diphenylquino xaline	152.47, 153.07	127.69, 128.31, 128.52, 128.88, 128.98, 129.89, 129.94, 132.68, 138.55, 138.68, 139.48, 140.81, 141.02	22.01 (CH₃)	CDCl₃	[1]
5-Nitro-2,3- bis(thiophen- 2- yl)quinoxaline	148.0, 148.1	124.4, 127.7, 127.8, 128.8, 130.2, 130.3, 130.5, 131.0, 132.1, 132.8, 140.1, 140.5, 141.0, 147.0	-	CDCl₃	[3]

Table 3: Infrared (IR) Spectroscopic Data of Quinoxaline N-Oxides



Compound/ Functional Group	N-O Stretch (cm ⁻¹)	C=N Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	Other Key Bands (cm ⁻¹)	Reference
Quinoxaline N-Oxides	~1340 - 1370	~1610 - 1630	~1450 - 1600	C-H out-of- plane bending (~750-850)	[4]
Indeno quinoxaline derivative	-	1620	1604, 1541	C-H stretch (3063, 3038), C-N stretch (1135)	[4]
Quinoxaline	-	-	-	-	[5]
Alkaloid N- Oxides	928 - 971	-	-	-	[6]
2,3- di(thiophen-2- yl)quinoxaline derivatives	-	-	-	-	[7]

Table 4: Mass Spectrometry (MS) Fragmentation Data of Quinoxaline N-Oxides



Compound Type	lonization Method	Key Fragment Ions (m/z)	Fragmentation Pathway	Reference
Quinoxaline N- Oxides	ESI, APCI	[M+H-O] ⁺	Loss of oxygen atom from the N- oxide group	[8][9]
Quinoxaline di-N- Oxides	ESI	[M+H-O] ⁺ , [M+H- 2O] ⁺	Stepwise loss of oxygen atoms	[8]
3- Trifluoromethyl- quinoxaline 1,4- dioxides	One-electron reduction	Release of [·] OH radical	Fragmentation of the N-oxide bond	[10]
2-oxo- oxazolidinyl quinoxaline derivatives	ESI-MS/MS	m/z 275, 249, 232, 169	Elimination of oxazolidinone, loss of vinyloxazolidinone	[11]
1,2,5-Oxadiazole N-oxide derivatives	MS	[M-CH₂O] ⁺ , [M- OH] ⁺	Neutral loss of formaldehyde, loss of hydroxyl radical	[12]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 200 to 400 MHz for ¹H and 50 to 100 MHz for ¹³C.[13][14][15]
- Sample Preparation: Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16] Tetramethylsilane (TMS) is commonly used as an internal standard.[13][15]



Data Acquisition and Analysis: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[14][15] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous signal assignments.[17]

Infrared (IR) Spectroscopy

- Instrumentation: FT-IR spectra are generally recorded on a spectrophotometer in the range of 4000-400 cm⁻¹.[14]
- Sample Preparation: Samples can be analyzed as KBr pellets, in nujol mulls, or as thin films. For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be utilized.[18]
- Data Acquisition and Analysis: The spectra are recorded and the positions of absorption bands are reported in wavenumbers (cm⁻¹). The data is often processed using software to identify and assign characteristic peaks.[18]

Mass Spectrometry (MS)

- Instrumentation: Mass spectra are acquired using various types of mass spectrometers, including quadrupole, time-of-flight (TOF), and ion trap analyzers.[8] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources for quinoxaline N-oxides.[8][9]
- Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol
 or acetonitrile, and introduced into the mass spectrometer via direct infusion or after
 separation by liquid chromatography (LC).[19]
- Data Acquisition and Analysis: The mass spectrometer is operated in either positive or negative ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is employed, where precursor ions are selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectra provide valuable structural information.
 [11]

Mandatory Visualization



The following diagram illustrates the bioreductive activation pathway of quinoxaline 1,4-dioxides, a key mechanism underlying their biological activity.

Caption: Bioreductive activation of quinoxaline 1,4-dioxides.

Experimental Workflows and Logical Relationships

The spectroscopic characterization of newly synthesized quinoxaline N-oxides typically follows a logical workflow to confirm the chemical structure and purity of the compounds.

Caption: General workflow for the spectroscopic characterization of quinoxaline N-oxides.

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